![molecular formula C20H26ClNO3 B1215721 Estocin CAS No. 2424-75-1](/img/structure/B1215721.png)
Estocin
Overview
Description
Estocin is a synthetic compound derived from the natural compound estradiol, a hormone found in humans and other mammals. Estocin is used in laboratory experiments to study the effects of hormones on cells and tissues. Estocin has been found to be a potent activator of estrogen receptors, making it a valuable tool for the study of estrogen-mediated processes. Estocin has been used to study the effects of estrogen on cell proliferation, differentiation, and migration. It has also been used to study the effects of estrogen on the development of cancer cells and to investigate the role of estrogens in reproductive physiology.
Scientific Research Applications
Hair Follicle Research : Estrogens, including Estocin, profoundly alter hair follicle growth and cycling, suggesting potential applications in treating hair growth disorders such as androgenetic alopecia, hirsutism, and chemotherapy-induced alopecia (Ohnemus, Uenalan, Inzunza, Gustafsson, & Paus, 2006).
Measurement Challenges in Estradiol Research : Estocin's applications extend to understanding estradiol's role in human biology, influencing diverse systems such as skin, blood vessels, bone, muscle, and the brain. This highlights the need for precision in measuring estradiol in research, as Estocin's effects are intricately linked to estradiol's presence and concentration (Rosner, Hankinson, Sluss, Vesper, & Wierman, 2013).
Effects on the Pituitary-Gonadal Axis : Estocin influences the Pituitary-Gonadal axis and hypothalamic Kiss-1 gene expression in female Wistar rats, suggesting its role in regulating reproductive hormones and ovarian tissue organization (Zohrabi, Parivar, Sanati, & Roodbari, 2018).
Social Behavior and Oxytocin Interaction : Estocin's interaction with oxytocin, particularly in relation to estrogen's modulation, has implications in female social behavior, including maternal care, pair bonding, and aggression (Campbell, 2008).
Stress Responses in Women : The relationship between estrogen activity and oxytocin, another area impacted by Estocin, is evident in studies of psychological stress responses in women. This highlights its potential application in understanding and managing stress-related conditions (Taylor, Gonzaga, Klein, Hu, Greendale, & Seeman, 2006).
Implications in Environmental Health Research : Estocin's role is also significant in understanding the estrogenic variability in lab animal diets, crucial for ensuring accurate and reliable results in biomedical and environmental health research (Mead, 2006).
properties
IUPAC Name |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUFAMMRSGTUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
509-78-4 (Parent) | |
Record name | Dimenoxadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estocin | |
CAS RN |
2424-75-1 | |
Record name | Benzeneacetic acid, α-ethoxy-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2424-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimenoxadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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